molecular formula C21H21ClN4O6S B2902952 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048647-28-4

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2902952
CAS No.: 1048647-28-4
M. Wt: 492.93
InChI Key: SCMYFSZJTNEJDH-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic chemical compound designed for research purposes. It features a 1,3,4-oxadiazole core, a heterocyclic scaffold renowned in medicinal chemistry for its diverse biological activities . This core structure is frequently investigated for its potential in developing new therapeutic agents, with documented activities including antitubercular , antimicrobial, and anticancer effects. The molecular architecture incorporates a (4-chlorophenyl)sulfonyl group, a motif often associated with modulating properties like metabolic stability and cellular permeability. The 2,4-dimethoxyphenyl substituent attached to the oxadiazole ring may influence electronic distribution and receptor binding affinity. The pyrrolidine-2-carboxamide moiety adds structural complexity and may contribute to interactions with biological targets. This combination of functional groups makes the compound a valuable intermediate for constructing more complex molecules and a candidate for screening in drug discovery campaigns, particularly against infectious diseases and in oncology research. The product is provided for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O6S/c1-30-14-7-10-16(18(12-14)31-2)20-24-25-21(32-20)23-19(27)17-4-3-11-26(17)33(28,29)15-8-5-13(22)6-9-15/h5-10,12,17H,3-4,11H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMYFSZJTNEJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anti-inflammatory, antibacterial, and enzyme inhibition effects, supported by various research findings and data.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Chlorophenyl group : Known for enhancing lipophilicity and potentially increasing bioactivity.
  • Sulfonamide moiety : Often linked with antibacterial properties.
  • Oxadiazole ring : Associated with diverse pharmacological effects including anticancer and anti-inflammatory activities.
  • Pyrrolidine structure : Imparts structural rigidity and may influence receptor binding.

1. Anti-inflammatory Activity

Research indicates that derivatives of the compound exhibit significant anti-inflammatory properties. A study demonstrated that certain sulfonamide derivatives showed promising results in inhibiting inflammation markers in vitro. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-II, which plays a crucial role in the inflammatory process.

CompoundIC50 (μM)Reference
Compound A0.2
Compound B0.4

2. Antibacterial Activity

The synthesized derivatives have been tested against various bacterial strains. The results showed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl group enhances antibacterial efficacy.

Bacterial StrainActivity LevelReference
Salmonella typhiStrong
Bacillus subtilisModerate
Other strains testedWeak to Moderate

3. Enzyme Inhibition

The compound also displays significant enzyme inhibition properties. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase enzymes.

EnzymeIC50 (μM)Reference
Urease2.14 ± 0.003
AcetylcholinesteraseVaries by derivative

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including our compound of interest. The study utilized molecular docking techniques to predict binding interactions with target enzymes and proteins, confirming the potential for therapeutic applications in conditions such as diabetes and cancer.

Comparison with Similar Compounds

Key Observations:

  • Pyrrolidone derivatives (e.g., ) introduce a ketone group, enhancing polarity.
  • Sulfonyl Groups : The 4-chlorophenyl sulfonyl group in the target compound may improve stability and binding affinity via halogen interactions, contrasting with 4-fluorophenyl () or furan-based () variants.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Pyrrolidine cores generally offer better aqueous solubility than piperidine due to smaller ring size, but methoxy groups may reduce it .
  • Metabolic Stability : Sulfonamide and oxadiazole groups are metabolically robust, though methoxy groups may undergo demethylation .

Q & A

What are the key synthetic pathways for synthesizing 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of a hydrazide intermediate with a substituted phenyl group under acidic conditions (e.g., POCl₃ or H₂SO₄).
  • Step 2: Sulfonylation of the pyrrolidine ring using 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
  • Step 3: Carboxamide coupling between the pyrrolidine-2-carboxylic acid derivative and the oxadiazole-2-amine group using coupling reagents like EDCl/HOBt or DCC.
    Critical Parameters: Solvent choice (DMF or THF), temperature control (0–60°C), and stoichiometric ratios (1:1.2 for sulfonylation) are crucial for yield optimization. Reaction monitoring via TLC or HPLC is recommended .

How can computational chemistry methods predict the reactivity and stability of this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model electron distribution, identifying reactive sites (e.g., sulfonyl group’s electrophilicity or oxadiazole’s π-π stacking potential).
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) to predict binding affinities.
  • Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method can map plausible reaction mechanisms for degradation or metabolic pathways .

What experimental design strategies optimize reaction conditions for higher yield?

Answer:
Apply statistical Design of Experiments (DoE) :

  • Factors: Temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), catalyst loading (0.5–2.0 mol%).
  • Response Surface Methodology (RSM): Identify optimal conditions through a central composite design. For example, highlights reduced trial numbers by 60% using fractional factorial designs.
  • Validation: Confirm reproducibility with triplicate runs under optimized conditions .

How can researchers resolve conflicting bioactivity data in different assay systems?

Answer:

  • Orthogonal Assays: Combine enzyme inhibition assays (e.g., fluorescence-based) with cell viability tests (MTT assay) to cross-validate results.
  • Control Experiments: Rule out assay interference from compound autofluorescence or solvent effects (e.g., DMSO concentrations >1% may alter membrane permeability).
  • Meta-Analysis: Compare data with structurally analogous compounds (e.g., oxadiazole derivatives in ) to identify trends in substituent-dependent activity .

What advanced strategies analyze the role of substituents (e.g., 2,4-dimethoxyphenyl) in bioactivity?

Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing methoxy with halogens or alkyl groups) and test bioactivity.
  • Molecular Docking: Map substituent interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina.
  • Free Energy Perturbation (FEP): Quantify binding energy contributions of specific substituents via MD simulations .

How to characterize this compound using advanced spectroscopic and chromatographic techniques?

Answer:

  • NMR: Assign peaks via ¹H/¹³C NMR, focusing on the pyrrolidine ring (δ 3.1–3.5 ppm for sulfonyl-proximal protons) and oxadiazole (δ 8.2–8.5 ppm for aromatic protons). 2D techniques (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry (HRMS): Use ESI-HRMS to confirm molecular weight (expected [M+H]⁺ ~530–540 Da) and fragmentation patterns (e.g., sulfonyl group loss at ~80 Da).
  • HPLC-PDA: Optimize a C18 column method (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .

What methodologies study the compound’s metabolic stability and degradation pathways?

Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Identify metabolites (e.g., demethylation of methoxy groups or sulfonyl hydrolysis).
  • Isotope Labeling: Use ¹⁴C-labeled compound to trace degradation products in environmental studies.
  • Computational Prediction: Tools like MetaSite predict Phase I/II metabolism sites based on CYP450 isoform interactions .

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